2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine
Description
2-[(4-Methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine (CAS 177843-57-1) is a benzimidazole derivative characterized by a 1,3-benzodiazole (benzimidazole) core substituted with a 5-amine group and a 4-methoxybenzyl moiety at the N1 position. The compound’s structure combines aromatic and heterocyclic features, making it of interest in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-19-12-5-2-10(3-6-12)8-15-17-13-7-4-11(16)9-14(13)18-15/h2-7,9H,8,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOYPYBJFAMRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the reaction of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions to form the benzimidazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, reduction, and nitration reactions . These methods are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methoxyphenyl)methyl]-3H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]-3H-benzimidazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to proteins and enzymes, inhibiting their activity. For example, they can inhibit tubulin polymerization, which is essential for cell division, making them effective as antiparasitic agents . The methoxy group can also influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below, 2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine is compared to structurally related compounds, focusing on substituent variations and their implications.
Table 1: Comparative Analysis of Benzimidazole Derivatives
*Calculated based on molecular formula C₁₅H₁₅N₃O.
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity: The 4-methoxybenzyl group in the target compound increases lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration compared to polar groups like dimethylaminoethyl (logP ~1.2) . Halogenated analogs (e.g., 2-fluorobenzyl in ) balance lipophilicity with metabolic resistance due to fluorine’s electronegativity.
Bicyclic substituents () add steric bulk, which may restrict conformational flexibility but improve target selectivity.
Synthetic Accessibility :
- The target compound’s synthesis likely involves reductive alkylation or nucleophilic substitution, similar to routes for 2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine (), where benzyl halides react with benzimidazole precursors.
For example, 1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-5-amine () may mimic histamine H3 receptor ligands due to its amine side chain.
Biological Activity
2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
- Molecular Formula : C15H15N3O
- Molecular Weight : 253.305 g/mol
- CAS Number : 263022-51-1
The benzodiazole scaffold has been associated with various pharmacological activities, including inhibition of protein-protein interactions (PPIs) and enzyme inhibition. The specific mechanisms through which 2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine exerts its effects are still under investigation but may involve modulation of signaling pathways relevant to cancer progression.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a derivative of the benzodiazole class demonstrated significant antiproliferative activity against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 0.64 | |
| KMS-12 BM (Multiple Myeloma) | 1.4 | |
| SNU16 (Gastric Cancer) | 77.4 |
Inhibition of Protein Kinases
The compound has shown promise in inhibiting specific protein kinases involved in tumorigenesis. For example, it has been reported to inhibit the activity of FGFR1 with an IC50 value of less than 4.1 nM, indicating a potent effect on cell signaling pathways critical for cancer cell survival and proliferation .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the benzodiazole structure can significantly influence biological activity. For example:
- Substituents at the 4-position of the phenyl ring enhance potency against certain cancer cell lines.
- The presence of methoxy groups appears to improve solubility and bioavailability, contributing to increased efficacy .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Colon Cancer Model : In vivo studies using HCT116 xenografts demonstrated that treatment with 2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine led to a significant reduction in tumor size compared to control groups.
- Multiple Myeloma Treatment : A study reported that this compound exhibited synergistic effects when combined with standard treatments for multiple myeloma, enhancing overall therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
